2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Description
2-Amino-4,4-dimethoxy-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with the molecular formula C9H10N4O2 It is characterized by its unique bicyclic structure, which includes an azabicyclo[310]hexane core
Properties
IUPAC Name |
2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-14-9(15-2)8(5-11)3-7(8,4-10)6(12)13-9/h3H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQSVMSNPBJQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(CC2(C(=N1)N)C#N)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane with dicyanomethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane
- 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene
- 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
Uniqueness
2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile stands out due to its unique bicyclic structure and the presence of both amino and dicarbonitrile functional groups. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is a bicyclic compound notable for its unique azabicyclo structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of functional groups such as amino and methoxy enhances its reactivity and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 194.20 g/mol. The compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, specifically at the 3-position of the bicyclo[3.1.0]hexane structure.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities. This includes antimicrobial, antitumor, and neuroprotective properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The dicarbonitrile functionality is particularly noteworthy for its potential to participate in nucleophilic interactions.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that similar bicyclic compounds exhibited strong antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar effects .
- Antitumor Potential : Research on related compounds has shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells .
- Neuroprotective Effects : Compounds with similar bicyclic structures have been reported to provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Amino-4-methoxycarbonylpyridine | Pyridine ring with amino and carbonyl groups | Antimicrobial |
| 2-Amino-4-cyanopyridine | Pyridine with cyano and amino groups | Antitumor |
| 3-Azabicyclo[3.1.0]hexane derivatives | Similar bicyclic structure without methoxy groups | Neuroprotective |
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile?
The compound can be synthesized via multistep reactions involving cyclopropane intermediates and functionalization with nitrile groups. A validated method involves:
- Chlorination : Treating 3-azabicyclo[3.1.0]hexane with a chlorinating agent (e.g., Cl₂ or HCl) to form 3-chloro-3-azabicyclo[3.1.0]hexane .
- Elimination : Reacting the chlorinated intermediate with a strong base (e.g., NaOH in ethanol) to yield 3-azabicyclo[3.1.0]hex-2-ene .
- Bisulfite Adduct Formation : Adding sodium bisulfite to stabilize the reactive alkene intermediate .
- Cyanidation : Treating the adduct with alkali metal cyanides (e.g., NaCN) to introduce nitrile groups, followed by methoxylation to install the dimethoxy substituents .
This methodology ensures regioselectivity and avoids side reactions common in bicyclic systems.
Q. How can researchers purify and characterize this compound effectively?
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to separate byproducts. Recrystallization in ethanol or acetonitrile improves purity .
- Characterization :
- NMR : ¹H and ¹³C NMR confirm the bicyclic framework and nitrile groups (δ ~110–120 ppm for CN) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₀N₄O₂: 242.0804) .
- Melting Point : Decomposition near 270°C indicates thermal instability, requiring rapid analysis .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s reactivity with nucleophiles (e.g., alcohols, oximes)?
The bicyclic structure’s strained cyclopropane ring and electron-deficient nitrile groups drive unique reactivity:
- Alcohols : Nucleophilic attack at the α-carbon of nitriles forms alkyl esters, as seen in analogous systems where primary alcohols yield cyclopropanecarboxylates .
- Oximes : Ketone oximes react via conjugate addition to the dicyanomethylene group, forming 4,4-bis(alkylideneaminooxy) derivatives. Aldehyde oximes, however, hydrolyze the nitrile to a carboxylic acid under acidic conditions .
Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are recommended to resolve competing pathways.
Q. How do contradictions in hydrolysis product data arise across studies?
Discrepancies stem from reaction conditions:
- Acidic Hydrolysis : Sulfuric acid in acetic acid converts the compound to 1-(1-amino-2,2-dicyanovinyl)-3-arylcyclopropane-1,2-dicarbonitriles, retaining the cyclopropane ring .
- Aqueous Hydrolysis : Prolonged exposure to water may cleave the bicyclic framework, yielding linear dicyanoenamines .
Researchers must standardize pH, temperature, and solvent polarity to ensure reproducibility.
Q. What computational methods predict the compound’s stereoelectronic properties for catalyst design?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., LUMO localization on nitriles) .
- Molecular Dynamics : Simulate interactions with enzymes or metal catalysts (e.g., π-backbonding with transition metals) .
- Crystallography : X-ray data (e.g., bond angles in the azabicyclo core) validate computational models .
Q. What role does this compound play in synthesizing spirocyclic or polycyclic derivatives?
It serves as a precursor for spiro compounds via:
Q. How can researchers resolve challenges in enantioselective synthesis of its isomers?
- Chiral Auxiliaries : Use L-proline-derived catalysts to induce asymmetry in aldol-like reactions .
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate (±)-cis and (±)-trans racemates .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiomeric excess .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
